[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone
Description
[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring linked to a pyrimidine and a triazole moiety
Properties
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN7O/c1-8-10(13)11(15-7-14-8)19-2-4-20(5-3-19)12(21)9-6-16-18-17-9/h6-7H,2-5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGYJGFHOVWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NNN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a fluorinated methylpyrimidine precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with piperazine under controlled conditions.
Triazole Coupling: The final step involves the coupling of the piperazine-pyrimidine intermediate with a triazole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of [4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating biological pathways. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another fluorinated heterocyclic compound with potential antiviral activity.
[2-(3,5-Dimethyl-1-pyrazolyl)-N,6-dimethyl-4-pyrimidinamine: A pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
Structural Features: The combination of a piperazine ring with both pyrimidine and triazole moieties is unique, providing distinct chemical and biological properties.
Reactivity: The presence of fluorine and methyl groups enhances the compound’s reactivity and potential for diverse chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
